![molecular formula C17H18O3 B2984937 2-(Benzyloxy)-5-isopropylbenzoic acid CAS No. 1285515-85-6](/img/structure/B2984937.png)
2-(Benzyloxy)-5-isopropylbenzoic acid
Overview
Description
Synthesis Analysis
While the exact synthesis process for “2-(Benzyloxy)-5-isopropylbenzoic acid” isn’t available, similar compounds are often synthesized through processes like the Suzuki–Miyaura coupling or the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, it might undergo Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . Additionally, benzylic compounds can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-5-isopropylbenzoic acid” would depend on its exact molecular structure. Based on its molecular formula, it’s likely to be a solid at room temperature .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
2-(Benzyloxy)-5-isopropylbenzoic acid: is potentially valuable in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound could serve as a precursor or intermediate in synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
The compound may act as an intermediate in the synthesis of various pharmaceuticals. Its structure suggests potential utility in the formation of chiral alcohols and amino acids , which are crucial in developing enantiomerically pure pharmaceuticals.
Organic Synthesis
In organic synthesis, 2-(Benzyloxy)-5-isopropylbenzoic acid could be used for benzylic functionalization . This process is essential for modifying the properties of compounds, such as increasing their solubility or altering their biological activity.
Material Science
In material science, the compound could be involved in the development of new materials through catalytic protodeboronation . This process is used to remove boron groups from molecules, which is a critical step in the synthesis of certain polymers and resins.
Medical Research
This compound might be used in medical research as a building block for synthesizing complex molecules. For example, it could be used in the synthesis of ergopeptines , which are natural pharmaceuticals with a range of therapeutic applications .
Chemical Engineering
In chemical engineering, 2-(Benzyloxy)-5-isopropylbenzoic acid could be utilized in process optimization. Its stability and reactivity make it suitable for reactions under industrial conditions, where safety and efficiency are paramount .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-phenylmethoxy-5-propan-2-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILXXJXOMYLAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1285515-85-6 | |
Record name | 2-(benzyloxy)-5-isopropylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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